9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime
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Description
9H-fluoren-9-one O-(3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a useful research compound. Its molecular formula is C26H26FN3O4S and its molecular weight is 495.57. The purity is usually 95%.
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Scientific Research Applications
Proton Exchange Membrane Properties and Microbial Fuel Cell Application
A study by Kumar et al. (2018) synthesized a hydroxyl group-containing new cardo diamine monomer, which, along with a sulfonated diamine monomer, was used to prepare new sulfonated copolyimides. These copolymers demonstrated high molecular weights and excellent thermal, mechanical, hydrolytic, and peroxide radical stability, with low water uptake and swelling ratios. The proton conductivity of one such copolymer was significantly higher than that of its nonhydroxylated analogue, showcasing superior microbial fuel cell (MFC) performance comparable to Nafion 117 under similar test conditions. This indicates its potential application in bioelectrochemical systems Kumar et al., 2018.
Fuel Cell Applications
Bae et al. (2009) synthesized a series of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These copolymers exhibited high proton conductivity, comparable or higher than that of a perfluorinated ionomer membrane like Nafion, at various humidity levels. This work underlines the suitability of these materials for fuel cell applications, given their high mechanical properties and pronounced phase separation, contributing to efficient proton transport Bae, Miyatake, & Watanabe, 2009.
Photocatalytic Applications
A protocol by Zhang et al. (2020) describes the use of 9-fluorenone as a cheap and non-toxic photocatalyst for the oxidation of non-activated alcohols under blue LED irradiation, also detailing the selective α-oxygenation of tertiary amines to produce corresponding amides. This methodology allows for late-stage modification of amines and selective oxidation of steroids, highlighting the broad applicability of fluorene derivatives in photocatalytic processes Zhang, Schilling, Riemer, & Das, 2020.
Antibacterial Activity
Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials showing potent activity against both Gram-positive and Gram-negative bacteria. The study suggests the versatility of fluorene derivatives in creating effective antibacterial agents, potentially useful in treating various bacterial infections Taguchi, Kondo, Inoue, Kawahata, Jinbo, Sakamoto, & Tsukamoto, 1992.
Properties
IUPAC Name |
1-(fluoren-9-ylideneamino)oxy-3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAZNPFRKPOYSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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